molecular formula C16H23NO4 B1278084 Boc-2,4-Dimethyl-D-Phenylalanine CAS No. 791625-59-7

Boc-2,4-Dimethyl-D-Phenylalanine

Cat. No.: B1278084
CAS No.: 791625-59-7
M. Wt: 293.36 g/mol
InChI Key: AVJPLTQARRYWFZ-CYBMUJFWSA-N
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Description

Boc-2,4-Dimethyl-D-Phenylalanine, also known as (2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid, is an amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 2,4-dimethyl-D-phenylalanine. This compound is widely used in peptide synthesis due to its unique physicochemical and biological properties.

Scientific Research Applications

Boc-2,4-Dimethyl-D-Phenylalanine has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protected amino acid.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications in drug development.

    Industry: Utilized in the production of synthetic peptides and other bioactive compounds

Safety and Hazards

Boc-2,4-Dimethyl-D-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

Boc-2,4-Dimethyl-D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylalanine moiety.

    Reduction: Reduced derivatives of the phenylalanine moiety.

    Substitution: Deprotected amino acids.

Comparison with Similar Compounds

Similar Compounds

    Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

    Fmoc-Phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

    Cbz-Phenylalanine: Uses a benzyl carbamate protecting group.

Uniqueness

Boc-2,4-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural modification can enhance its stability and specificity in peptide synthesis compared to other protected phenylalanine derivatives .

Properties

IUPAC Name

(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPLTQARRYWFZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428039
Record name AG-H-17555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791625-59-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791625-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-H-17555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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